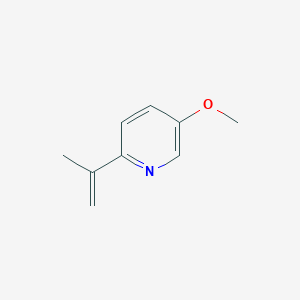

2-Isopropenyl-5-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-methoxy-2-prop-1-en-2-ylpyridine |

InChI |

InChI=1S/C9H11NO/c1-7(2)9-5-4-8(11-3)6-10-9/h4-6H,1H2,2-3H3 |

InChI Key |

FYFCHNGSUMWJFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=NC=C(C=C1)OC |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of 2 Isopropenyl 5 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Elucidation of Molecular Structure by ¹H and ¹³C NMR

The ¹H NMR spectrum of 2-Isopropenyl-5-methoxypyridine provides a precise count of the different types of protons and their neighboring environments. The pyridine (B92270) ring protons exhibit distinct chemical shifts due to the electron-withdrawing nature of the nitrogen atom and the influence of the substituents. The proton at the C6 position is typically found furthest downfield, appearing as a doublet. The proton at C4 shows a doublet of doublets due to coupling with both the C3 and C6 protons, while the C3 proton appears as a doublet.

The isopropenyl group gives rise to three signals: a singlet for the methyl protons and two distinct signals for the vinyl protons, indicating their non-equivalence. The methoxy (B1213986) group protons appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Complementing the proton data, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The pyridine ring carbons resonate in the aromatic region, with their exact shifts influenced by the attached groups. The carbon bearing the methoxy group (C5) is shifted downfield, as is the carbon attached to the isopropenyl group (C2). The isopropenyl group itself shows two signals for the sp² hybridized carbons and one for the methyl carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine H3 | ~7.3 (d) | ~121.0 |

| Pyridine H4 | ~7.6 (dd) | ~137.0 |

| Pyridine H6 | ~8.2 (d) | ~146.0 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~55.5 |

| Isopropenyl (-C(CH₃)=CH₂) | ||

| -CH₃ | ~2.1 (s) | ~22.0 |

| =CH₂ (vinyl) | ~5.4 (s), ~6.1 (s) | ~118.0 |

| Quaternary C | - | ~142.0 (C=CH₂), ~155.0 (C2-Py), ~156.0 (C5-Py) |

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign these signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton coupling networks. For this compound, COSY spectra would show correlations between the coupled pyridine protons (H3 with H4, and H4 with H6), confirming their positions relative to each other on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. mdpi.com It is used to unambiguously assign the signals for each C-H pair, for example, linking the proton signal at ~7.3 ppm to the carbon signal at ~121.0 ppm (C3).

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a compound. core.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov The spectrum for this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) & Vinyl |

| ~2980-2850 | C-H Stretch | Aliphatic (Methyl/Methoxy) |

| ~1640 | C=C Stretch | Isopropenyl |

| ~1600, ~1570, ~1470 | C=C and C=N Stretch | Pyridine Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) |

| ~1030 | C-O-C Symmetric Stretch | Aryl Ether (Methoxy) |

| ~900 | =C-H Bend (Out-of-plane) | Vinyl |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide a strong signal for the C=C bond of the isopropenyl group and the symmetric breathing modes of the pyridine ring. researchgate.net This makes it an excellent tool for generating a unique molecular "fingerprint" of the compound. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. chemguide.co.uk It provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which can offer clues about its structure. libretexts.org

For this compound (C₉H₁₁NO), the calculated molecular weight is approximately 149.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 149.

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments helps to confirm the structure. Common fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): A prominent peak at m/z 134, resulting from the cleavage of the methoxy group (M⁺ - 15). This is a very common fragmentation for methoxy-substituted aromatic compounds.

Loss of a methylpropene neutral molecule: Cleavage of the isopropenyl group could also occur.

Further fragmentation: The fragment at m/z 134 could subsequently lose carbon monoxide (CO) to yield a peak at m/z 106.

The combination of the molecular ion peak and these characteristic fragment ions provides strong evidence for the proposed structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. Following separation, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for its identification.

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. By selecting a specific parent ion of this compound and inducing further fragmentation, a secondary set of daughter ions is produced. This two-stage analysis provides a higher degree of confidence in the identification, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present. Research findings have demonstrated the utility of GC-MS/MS in identifying and quantifying pyridine derivatives in various samples.

Table 1: GC-MS Parameters for Volatile Compound Profiling

| Parameter | Value |

|---|---|

| Column Type | Capillary Column (e.g., DB-5ms) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of this compound with exceptional accuracy. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS can measure the mass of a molecule to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound (C9H11NO), the theoretical exact mass can be calculated. By comparing this theoretical mass to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, its elemental composition can be unequivocally confirmed. This capability is crucial for distinguishing it from other isomers or compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C9H11NO |

| Theoretical Exact Mass | 149.08406 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's conjugated systems and chromophores. For this compound, the pyridine ring and the isopropenyl group constitute the primary chromophores. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, can be used for both qualitative characterization and quantitative analysis based on the Beer-Lambert law.

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the isolation and purification of this compound, as well as for its precise quantification.

High Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds, and it is also highly effective for assessing the purity of this compound. In HPLC, the compound is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. By using a suitable detector, such as a UV-Vis detector, the purity of a sample can be determined by the presence of a single major peak corresponding to this compound. Furthermore, through the use of calibration standards, HPLC can provide highly accurate and precise quantitative measurements of the compound's concentration.

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Column Type | Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile (B52724)/Water Gradient |

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. This technique employs two different chromatographic columns with orthogonal separation mechanisms. The effluent from the first column is cryo-focused and then rapidly re-injected onto the second, shorter column. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with greatly increased peak capacity and resolution. For a complex sample containing this compound and its isomers or other closely eluting compounds, GC × GC can provide a much more detailed and accurate separation, facilitating more reliable identification and quantification.

Derivatization Strategies for Enhanced Analytical Detection and Separation

The analytical determination of this compound, particularly at trace levels, can be significantly improved through chemical derivatization. This process involves modifying the analyte's structure to enhance its physicochemical properties for specific analytical techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization can increase volatility, improve thermal stability, and introduce specific functional groups that enhance detection sensitivity and selectivity.

For GC-based analyses, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often essential for polar and non-volatile compounds. While this compound possesses some volatility, its pyridine nitrogen and the potential for interactions can affect chromatographic peak shape and resolution. Common derivatization strategies for compounds with similar functional groups include silylation, acylation, and alkylation.

Silylation is a widely used technique that introduces a trimethylsilyl (B98337) (TMS) group, typically from reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process masks active hydrogens, reduces polarity, and increases volatility. For this compound, silylation would primarily target any active hydrogens, although the pyridine nitrogen itself can sometimes interact with silylating reagents under specific conditions. The use of a catalyst, such as pyridine, is common in these reactions to enhance the reaction rate, though it must be of high purity to avoid introducing interfering nitrogenous compounds.

Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). This method is effective for derivatizing primary and secondary amines and hydroxyl groups. In the context of related pyridine compounds, acylation can improve chromatographic behavior and introduce fluorine atoms, which can enhance detection by electron capture detection (ECD) in GC.

Alkylation introduces an alkyl group and is another strategy to decrease polarity. Reagents like alkyl halides or diazomethane (B1218177) can be used, though the latter is hazardous and less commonly employed in modern analytical labs.

For HPLC analysis, derivatization is more commonly employed to enhance the detectability of the analyte, especially for UV-Vis or fluorescence detection. While the pyridine ring of this compound provides some UV absorbance, derivatization can introduce chromophores or fluorophores that significantly lower the limit of detection. However, for many pyridine derivatives, direct analysis using reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or formic acid) is often sufficient.

Detailed research findings on the specific application of these derivatization strategies to this compound are not extensively available in the public domain. However, based on the known reactivity of the pyridine functional group and general practices in analytical chemistry, the following hypothetical derivatization parameters can be proposed for enhancing its analysis.

Table 1: Potential Derivatization Strategies for GC-MS Analysis of this compound

| Derivatization Strategy | Reagent | Potential Advantages |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and improves peak shape. |

| Acylation | Trifluoroacetic anhydride (TFAA) | Enhances volatility and allows for sensitive electron capture detection. |

| Alkylation | Iodomethane | Reduces polarity and potential for column interactions. |

Table 2: Potential HPLC Analysis Parameters for this compound

| Parameter | Condition | Rationale |

| Column | C18 (Reversed-Phase) | Good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Provides good peak shape and is MS-compatible. |

| Detection | UV (254 nm) | The pyridine ring provides UV absorbance for detection. |

It is important to note that the optimal derivatization method and analytical conditions would require experimental validation to ensure reaction efficiency, reproducibility, and the absence of interfering byproducts.

Reactivity and Reaction Mechanisms of 2 Isopropenyl 5 Methoxypyridine

Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 2-isopropenyl-5-methoxypyridine is a balance between the inherent electron-deficient nature of the pyridine nucleus and the electronic effects of the isopropenyl and methoxy (B1213986) substituents.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is structurally analogous to a benzene (B151609) ring with one CH group replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon, causing it to withdraw electron density from the ring and deactivate it towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution reactions very difficult. gcwgandhinagar.com

However, the presence of electron-donating substituents can mitigate this deactivation. In this compound, the methoxy group (-OCH₃) at the 5-position is a strong electron-donating group through resonance, increasing electron density on the ring. The isopropenyl group at the 2-position is a weak activating group. These substituents make electrophilic substitution more feasible than on an unsubstituted pyridine.

The directing influence of these groups determines the position of substitution. The methoxy group directs electrophiles to the positions ortho and para to itself (positions 4 and 6). The isopropenyl group directs to its ortho and para positions (positions 3 and a blocked position). The combined effect of these groups, along with the inherent reactivity of the pyridine ring positions, suggests that electrophilic attack is most likely to occur at the C4 and C6 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | 2-Isopropenyl-5-methoxy-4-nitropyridine and 2-Isopropenyl-5-methoxy-6-nitropyridine |

| Br₂/FeBr₃ (Bromination) | 4-Bromo-2-isopropenyl-5-methoxypyridine and 6-Bromo-2-isopropenyl-5-methoxypyridine |

Transformations of the Isopropenyl Moiety

The isopropenyl group [(CH₃)C=CH₂] is an alkene and thus a site of high reactivity, readily undergoing addition reactions.

Hydrogenation and Reduction Reactions to Alkyl Derivatives

The double bond of the isopropenyl group can be easily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. The result is the conversion of the isopropenyl group to an isopropyl group.

Table 2: Hydrogenation of this compound

| Reagent | Catalyst | Product |

|---|

This reaction proceeds via the syn addition of two hydrogen atoms across the double bond on the surface of the metal catalyst. lasalle.edu

Electrophilic Additions to the Double Bond

The electron-rich π bond of the isopropenyl group is susceptible to attack by electrophiles. wikipedia.orgchemguide.co.uk These reactions proceed through a carbocation intermediate. The addition of electrophiles to the unsymmetrical isopropenyl group is expected to follow Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide (X) attaches to the carbon with more alkyl substituents. youtube.com

This regioselectivity is due to the formation of the more stable carbocation intermediate. In the case of this compound, attack by an electrophile (like H⁺ from HBr) on the terminal CH₂ carbon of the double bond will generate a more stable tertiary carbocation on the adjacent carbon.

Table 3: Electrophilic Addition Reactions of the Isopropenyl Group

| Reagent | Reaction Type | Predicted Major Product |

|---|---|---|

| HBr | Hydrobromination | 2-(2-Bromo-2-propyl)-5-methoxypyridine |

| H₂O/H⁺ | Acid-Catalyzed Hydration | 2-(5-Methoxypyridin-2-yl)propan-2-ol |

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is generally unreactive. Its primary influence is electronic, activating the pyridine ring towards electrophilic substitution as described previously. However, under harsh conditions, the ether linkage can be cleaved. This typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Cleavage of the methyl ether would proceed via an SN2 mechanism, where a nucleophile (Br⁻ or I⁻) attacks the methyl carbon, displacing the pyridinol group. This reaction would convert the methoxy group into a hydroxyl group, yielding 2-isopropenylpyridin-5-ol.

Cleavage and Derivatization of the Methoxy Group

The methoxy group at the 5-position of the pyridine ring is a key site for functionalization. Its cleavage to the corresponding hydroxypyridine opens avenues for further derivatization.

A common method for the demethylation of methoxypyridines is treatment with strong acids. For instance, the demethylation of 2-amino-5-methoxypyridine (B21397) to yield 2-amino-5-hydroxypyridine (B112774) can be achieved using 95% sulfuric acid. asianpubs.org This transformation highlights a potential pathway for converting this compound to its 5-hydroxy derivative, a valuable intermediate for introducing new functionalities.

The selective cleavage of a methoxy group on an aromatic ring is a well-established strategy in organic synthesis. For example, the orthogonal removal of a p-methoxyphenyl (PMP) ether at the anomeric position of a carbohydrate can be accomplished using cerium(IV) ammonium (B1175870) nitrate, leaving other protecting groups like the 2-naphthylmethyl (NAP) ether intact. rsc.org This principle of chemoselective deprotection underscores the possibility of selectively targeting the methoxy group in this compound in the presence of other sensitive functionalities.

Derivatization of the methoxy group can also be achieved through reactions that modify the aromatic nucleus, which in turn influences the properties of the methoxy substituent. For instance, methoxy-substituted nitrodibenzofurans have been developed as photoremovable protecting groups for thiols in solid-phase peptide synthesis. nih.gov The introduction of the methoxy group improves the two-photon action cross-section, demonstrating how substitution on the aromatic core can fine-tune the reactivity of the methoxy group for specific applications. nih.gov

| Reaction | Reagents | Product | Reference |

| Demethylation | 95% H2SO4 | 2-Amino-5-hydroxypyridine | asianpubs.org |

| Orthogonal Cleavage | Cerium(IV) ammonium nitrate | p-Hydroxyphenyl derivative | rsc.org |

Etherification Reactions Involving Methoxy-substituted Pyridines

The hydroxyl group, obtained from the cleavage of the methoxy group in this compound, can undergo etherification to introduce a variety of new substituents. The reactivity of the resulting 2-isopropenyl-5-hydroxypyridine would be analogous to that of other hydroxypyridines.

The intermolecular reactivity of 2-hydroxypyridine (B17775) is complicated by the tautomeric equilibrium with 2-pyridone. mdpi.com This equilibrium means that electrophilic alkylation can occur at either the nitrogen or the oxygen atom, leading to potential selectivity issues. mdpi.com However, conditions can be optimized to favor one product over the other. For example, an iridium-catalyzed intermolecular asymmetric allylic amination of 2-hydroxypyridine with allylic carbonates has been reported to proceed in the presence of a base like cesium carbonate, highlighting a method for N-alkylation. mdpi.com

Sustainable methods for derivatization are of increasing interest. A mixture of 2-methoxypropene (B42093) and an acid catalyst in pyridine has been shown to be effective for the 5'-O-(methoxyisopropyl) (MIP) acetalization of nucleosides. acs.org This reaction proceeds with good regioselectivity for the primary hydroxyl group over secondary ones, suggesting a potential strategy for the selective etherification of the 5-hydroxy group in a derivatized 2-isopropenyl-5-hydroxypyridine. acs.org

Regioselectivity and Stereoselectivity in Chemical Transformations

The positions of the isopropenyl and methoxy groups on the pyridine ring strongly influence the regioselectivity of further substitutions. The methoxy group at the 5-position is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions (C4 and C6). youtube.com The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. imperial.ac.uk The interplay of these effects, along with the influence of the isopropenyl group at the C2 position, will determine the ultimate site of reaction.

In electrophilic aromatic substitutions on deactivated benzenes, the regioselectivity is often directed to the meta position. rsc.org However, the activating effect of the methoxy group in this compound would likely dominate, favoring substitution at the C4 or C6 positions. The steric bulk of the isopropenyl group at C2 might hinder attack at the adjacent C3 position, further favoring substitution at C4 and C6.

Stereoselectivity becomes a key consideration in reactions involving the isopropenyl group. masterorganicchemistry.com For example, addition reactions to the double bond can proceed in a syn or anti manner, leading to different stereoisomers. masterorganicchemistry.com The specific stereochemical outcome will depend on the reaction mechanism and the reagents used. masterorganicchemistry.comyoutube.com Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also possible, particularly in concerted reactions. masterorganicchemistry.comyoutube.com For instance, enantioselective isomerization combined with a stereoselective [2+2] cycloaddition has been used to access bicyclo[4.2.0]octanes, demonstrating the potential for high stereochemical control in reactions involving alkene functionalities. nih.gov

| Reaction Type | Directing Group | Favored Position(s) | Controlling Factors |

| Electrophilic Aromatic Substitution | 5-Methoxy | C4, C6 | Electronic effects (activating), Steric effects |

| Addition to Isopropenyl Group | - | - | Reaction mechanism, Reagents |

Mechanistic Investigations of Key Reactions

Radical Processes in Pyridine Functionalization

Radical reactions offer alternative pathways for the functionalization of pyridine rings. Aromatic radicals can undergo molecular weight growth reactions with unsaturated hydrocarbons. rsc.org For example, the N-methyl-pyridinium-4-yl radical cation has been shown to react rapidly with 2-butyne (B1218202) at ambient temperature. rsc.org The reaction proceeds through an activated vinyl radical adduct which then predominantly dissociates via the loss of a hydrogen atom. rsc.org This type of radical mechanism, potentially involving a shuttling of hydrogen atoms between the aromatic ring and the side chain, could be relevant for reactions involving the isopropenyl group of this compound. rsc.org

Catalytic Cycle Elucidation in Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and modification of substituted pyridines. wikipedia.orgyoutube.com The general mechanism for these reactions, such as the Suzuki and Negishi couplings, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of an organic electrophile, forming a Pd(II) intermediate. nobelprize.org

Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center, displacing the halide or triflate. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst. wikipedia.org

This catalytic cycle is fundamental to a wide range of C-C and C-heteroatom bond-forming reactions and is applicable to the synthesis and further functionalization of this compound. For example, the isopropenyl group could be introduced via a Stille or Suzuki coupling of a 2-halopyridine derivative with an appropriate organometallic reagent.

Steric and Electronic Influences on Reactivity of this compound

The reactivity of this compound is a direct consequence of the steric and electronic properties of its substituents.

Electronic Influences:

The methoxy group at the 5-position is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions (C4 and C6). nih.gov This activating effect makes the ring more susceptible to electrophilic attack.

The nitrogen atom in the pyridine ring is electronegative and exerts an inductive electron-withdrawing effect, which deactivates the ring towards electrophilic substitution compared to benzene. imperial.ac.uk It also provides a site for protonation or coordination to Lewis acids.

The isopropenyl group at the 2-position can participate in conjugation with the pyridine ring, influencing its electronic properties.

Steric Influences:

The isopropenyl group at the 2-position introduces significant steric hindrance around the C2 and C3 positions of the pyridine ring. youtube.comyoutube.com This steric bulk can hinder the approach of reagents to these positions, influencing the regioselectivity of reactions. learncbse.in For example, in nucleophilic substitution reactions, attack at the C2 position might be disfavored compared to the C6 position due to the presence of the bulky isopropenyl group.

The interplay of these steric and electronic factors is crucial in determining the outcome of chemical reactions involving this compound. For example, in electrophilic aromatic substitution, the electronic activation by the methoxy group at C4 and C6 would be in competition with the potential steric hindrance from the isopropenyl group, which might disfavor substitution at the nearby C3 position.

| Substituent | Position | Electronic Effect | Steric Effect |

| Methoxy | 5 | Electron-donating (resonance) | Minimal |

| Isopropenyl | 2 | Conjugating | Significant |

| Pyridine Nitrogen | 1 | Electron-withdrawing (inductive) | - |

Theoretical and Computational Chemistry Studies of 2 Isopropenyl 5 Methoxypyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.govnih.gov DFT calculations, particularly using hybrid functionals like B3LYP with a 6-311++G(d,p) basis set, are widely employed to predict the molecular geometry and electronic properties of organic compounds, including pyridine (B92270) derivatives. ajchem-a.comnih.gov

Optimization of Molecular Conformations

The first step in the computational analysis of 2-Isopropenyl-5-methoxypyridine involves the optimization of its molecular geometry to find the most stable conformation. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, the geometry is optimized to elucidate the spatial arrangement of the isopropenyl and methoxy (B1213986) groups relative to the pyridine ring. The planarity and symmetry of the molecule are key aspects explored during this optimization.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C(isopropenyl) | 1.48 Å |

| C5-O(methoxy) | 1.36 Å | |

| O-C(methyl) | 1.43 Å | |

| C=C(isopropenyl) | 1.34 Å | |

| Bond Angle | C3-C2-C(isopropenyl) | 121.5° |

| C4-C5-O(methoxy) | 124.0° | |

| C5-O-C(methyl) | 118.0° | |

| Dihedral Angle | C3-C2-C(isopropenyl)-C(methyl) | 15.0° |

| C4-C5-O-C(methyl) | 5.0° |

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods. Actual values would require specific computation for this molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which are crucial for their experimental identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov These theoretical predictions, when compared with experimental data, help in the precise assignment of signals to specific atoms in the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculated IR spectrum provides a theoretical fingerprint of the molecule that can be compared with experimental Fourier-transform infrared (FTIR) spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| ¹H NMR | Chemical Shift (methoxy protons) | 3.85 ppm |

| Chemical Shift (vinyl protons) | 5.5 - 6.2 ppm | |

| ¹³C NMR | Chemical Shift (C5-methoxy) | 160 ppm |

| Chemical Shift (C2-isopropenyl) | 145 ppm | |

| IR | C=C stretch (isopropenyl) | 1640 cm⁻¹ |

| C-O-C stretch (methoxy) | 1250 cm⁻¹ | |

| UV-Vis | λmax | 275 nm |

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT and TD-DFT methods. Actual values would require specific computation for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govmalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical stability and reactivity of a molecule. A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the isopropenyl group, which are potential sites for electrophilic attack. The LUMO, conversely, would be distributed over the π-system, indicating sites susceptible to nucleophilic attack.

Illustrative FMO Properties of this compound

| Parameter | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.20 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.70 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods. Actual values would require specific computation for this molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intermolecular interactions. nih.gov By analyzing the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, it is possible to quantify charge transfer interactions and their stabilizing effects.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.commalayajournal.org The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The oxygen atom of the methoxy group would also exhibit a negative potential. In contrast, the hydrogen atoms of the pyridine ring and the isopropenyl group would show positive potential.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these species, the activation energy barriers for different reaction pathways can be determined, allowing for the prediction of the most favorable mechanism.

Quantitative Structure–Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These studies are pivotal in medicinal chemistry and materials science for predicting the properties of novel compounds without the need for extensive and often costly experimental synthesis and testing. The fundamental principle of QSPR is that the structural, electronic, and steric properties of a molecule, encoded in numerical values known as molecular descriptors, determine its macroscopic properties.

While specific QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the framework of QSPR provides a robust theoretical lens through which the properties of this compound can be investigated. A typical QSPR study involves the generation of a dataset of related molecules with known properties, the calculation of a wide array of molecular descriptors for each molecule, and the subsequent development of a statistical model that links the descriptors to the property of interest.

Detailed Research Findings

In the absence of direct experimental QSPR research on this compound, we can outline the expected research findings based on established QSPR principles and studies on analogous pyridine derivatives. A QSPR model for a series of substituted pyridines, including this compound, would aim to predict properties such as boiling point, solubility, partition coefficient (logP), and dipole moment.

The research would involve calculating various classes of molecular descriptors:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape, such as the molecular volume, surface area, and principal moments of inertia.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.

Constitutional descriptors: These provide basic information about the molecular composition, such as the molecular weight, number of atoms, and number of specific functional groups.

Once these descriptors are calculated for a set of pyridine derivatives, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to build the QSPR model. The quality of the model is assessed using statistical parameters like the correlation coefficient (R²), the standard error of estimation, and cross-validation techniques.

Hypothetical QSPR Data for Pyridine Derivatives

To illustrate the output of a QSPR study, the following interactive table presents hypothetical data for a series of pyridine derivatives, including our target compound. This data is for illustrative purposes only and is not derived from experimental or published research.

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Boiling Point (°C) (Predicted) | Dipole Moment (Debye) (Predicted) |

|---|---|---|---|---|

| Pyridine | 79.10 | 0.65 | 115.0 | 2.20 |

| 2-Methylpyridine | 93.13 | 1.11 | 129.0 | 1.95 |

| 3-Methoxypyridine | 109.12 | 0.95 | 175.0 | 2.50 |

| This compound | 149.19 | 2.15 | 210.0 | 2.80 |

| 2-Chloropyridine | 113.55 | 1.22 | 148.0 | 3.70 |

This hypothetical table demonstrates how a QSPR model would provide predicted values for various physicochemical properties based on the molecular structure of the compounds. The development of such a model for this compound and its analogs would be a valuable endeavor for guiding future experimental work and for the rational design of new molecules with desired properties.

Applications of 2 Isopropenyl 5 Methoxypyridine in Advanced Organic Synthesis and Materials Science

2-Isopropenyl-5-methoxypyridine as a Versatile Synthetic Building Block

The strategic placement of the isopropenyl and methoxy (B1213986) groups on the pyridine (B92270) ring makes this compound a highly versatile and reactive substrate in organic synthesis. These functional groups provide multiple reaction sites, allowing for the construction of a diverse range of molecular architectures.

Precursor in the Synthesis of Complex Heterocyclic Systems

The isopropenyl group of this compound serves as a valuable dienophile in cycloaddition reactions, a powerful strategy for the construction of complex polycyclic and heterocyclic frameworks. sciforum.netnih.gov For instance, in Lewis acid-promoted Diels-Alder reactions, the vinyl group can react with various dienes to afford highly substituted cyclohexene-fused pyridine derivatives. nih.gov The reaction's regioselectivity and stereoselectivity can often be controlled by the choice of Lewis acid and reaction conditions, providing access to specific isomers. mdpi.com

Furthermore, the double bond of the isopropenyl group can be subjected to a variety of other transformations, including oxidation, reduction, and addition reactions, to introduce new functionalities and build more complex heterocyclic systems. The resulting products are often key intermediates in the synthesis of natural products and pharmaceutically active compounds.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.comnih.govnih.gov The reactive nature of the isopropenyl group, coupled with the electronic properties of the methoxy-substituted pyridine ring, makes this compound a promising candidate for participation in various MCRs.

While specific examples involving this compound are still emerging in the literature, its structural motifs suggest potential applications in well-established MCRs such as the Ugi and Passerini reactions. The ability to introduce the substituted pyridine core in a single step through an MCR would significantly streamline the synthesis of complex molecules for drug discovery and materials science. mdpi.com

Role in Ligand Design for Organometallic Catalysis

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it an attractive scaffold for the design of novel ligands for organometallic catalysis.

Design of Pyridine-Based Ligands

The isopropenyl group can be readily modified to introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands. For example, hydroformylation or hydroamination of the double bond can introduce phosphine (B1218219), amine, or other coordinating groups. The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the presence of the methoxy group on the pyridine ring. The synthesis of Schiff base ligands from related pyridine derivatives has been demonstrated, showcasing the potential for creating multidentate ligands from functionalized pyridines. nih.gov

Influence on Catalyst Performance and Selectivity

The steric and electronic properties of ligands play a crucial role in determining the performance and selectivity of a catalyst. The methoxy group in this compound, being an electron-donating group, can influence the electron density at the metal center of a coordinated complex. This, in turn, can affect the catalyst's reactivity and its ability to discriminate between different reaction pathways, leading to improved selectivity. Molybdenum complexes with related organic ligands have shown promise as oxidation catalysts, suggesting a potential avenue for the application of this compound-based catalysts. mdpi.com

Derivatization for Exploring Chemical Space and Structure-Activity Relationships

The ability to systematically modify a core molecular structure is fundamental to exploring chemical space and understanding structure-activity relationships (SAR) in medicinal chemistry and materials science. mdpi.com this compound offers multiple handles for derivatization.

The isopropenyl group can be transformed into a wide range of other functional groups. For instance, ozonolysis can yield a ketone, which can then be used in a variety of subsequent reactions. The double bond can also be epoxidized, dihydroxylated, or used in Heck and Suzuki coupling reactions to introduce new aryl or alkyl substituents.

Potential in Polymer and Materials Chemistry (Based on Isopropenyl Group Polymerization)

The presence of the isopropenyl group in this compound is the cornerstone of its potential in polymer science. This functional group is known to undergo polymerization through various mechanisms, including anionic, radical, and controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). The resulting polymer, poly(this compound), would possess a unique combination of a flexible hydrocarbon backbone with pendant methoxy-substituted pyridine rings, opening avenues for a diverse range of applications.

Polymerization Potential and Methodologies

While specific research on the polymerization of this compound is not extensively documented, its structural similarity to other vinyl- and isopropenyl-substituted pyridines and related monomers provides a strong basis for predicting its behavior.

Anionic Polymerization: Anionic polymerization of vinyl monomers with electron-withdrawing groups is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions. ethernet.edu.etsemanticscholar.org The pyridine ring, being electron-withdrawing, can stabilize a carbanionic propagating center. The electron-donating methoxy group at the 5-position is expected to modulate the electron density of the pyridine ring, potentially influencing the rate and control of the polymerization. For instance, anionic polymerization of 2-isopropenylnaphthalene, an analogous aromatic isopropenyl monomer, has been successfully carried out using sec-butyllithium (B1581126) as an initiator in toluene. nih.gov This suggests that similar conditions could be applied to this compound. Living anionic polymerization, in particular, offers the potential to synthesize well-defined block copolymers by sequential monomer addition. ethernet.edu.et

Radical Polymerization: Free radical polymerization is a versatile and widely used technique for a broad range of vinyl monomers. youtube.com The isopropenyl group of this compound is susceptible to radical attack, initiating a chain-growth process. The kinetics of radical polymerization are influenced by the rates of initiation, propagation, and termination. youtube.com For example, the radical polymerization of 2-vinylpyridine (B74390) has been studied, demonstrating its feasibility. rsc.org

Controlled Radical Polymerization (e.g., ATRP): Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful tool for the synthesis of well-defined polymers with complex architectures. acs.org The nitrogen atom in the pyridine ring can act as a ligand for the transition metal catalyst (typically copper-based) used in ATRP, potentially influencing the polymerization kinetics. acs.orgresearchgate.net Studies on the ATRP of other vinylpyridine monomers have shown that the polymerization can be well-controlled. researchgate.net Furthermore, the presence of electron-donating groups on the pyridine ring, such as the methoxy group in the target compound, has been shown to increase the activity of ATRP catalysts. cmu.eduresearchgate.netnih.gov This enhanced activity could allow for polymerization under milder conditions and with lower catalyst concentrations.

Predicted Properties and Applications of Poly(this compound)

The unique chemical structure of poly(this compound) is expected to give rise to a range of valuable properties and potential applications in materials science.

Coordination Chemistry and Catalysis: The pendant pyridine units in the polymer chain can act as multidentate ligands, capable of coordinating with a variety of metal ions. This property could be exploited for the development of polymer-supported catalysts, where the polymer acts as a recoverable and reusable scaffold for catalytically active metal centers. The methoxy group may further influence the coordination environment and the catalytic activity.

Functional Coatings and Adhesives: Polymers containing pyridine moieties are known for their ability to form strong interactions with various surfaces, including metals and polar substrates. mdpi.com This suggests that poly(this compound) could be a valuable component in the formulation of functional coatings, adhesives, and primers, enhancing adhesion and providing corrosion resistance.

Smart Materials: The pyridine nitrogen can be protonated or quaternized, leading to changes in the polymer's solubility and conformation in response to pH changes. This pH-responsiveness makes poly(this compound) a candidate for the development of "smart" materials, such as drug delivery systems that release their payload in specific pH environments, or sensors that respond to changes in acidity.

Membranes for Gas Separation and Ion Exchange: The presence of polar pyridine groups within a polymer matrix can influence its permeability to different gases and ions. This opens up possibilities for using poly(this compound) in the fabrication of membranes for gas separation or as ion-exchange resins. mdpi.com

Comparative Data of Analogous Polymers

To provide a more concrete understanding of the potential properties of poly(this compound), the following tables present data for analogous polymers, specifically poly(2-vinylpyridine) and poly(2-isopropenyl-2-oxazoline). It is important to note that these are for comparative purposes, and the actual properties of poly(this compound) may vary.

Table 1: Thermal Properties of Analogous Polymers

| Polymer | Glass Transition Temperature (Tg) | Thermal Degradation Temperature |

| Poly(2-vinylpyridine) (P2VP) | ~104 °C acs.org | Main degradation between 400-450 °C mdpi.com |

| Quaternized P2VP | Higher than P2VP (e.g., ~150-180 °C) mdpi.com | Main degradation between 300-400 °C mdpi.com |

| Poly(2-isopropenyl-2-oxazoline) (PIPOx) | - | - |

Note: The glass transition temperature of polymers can be influenced by factors such as molecular weight and measurement conditions. nih.govnih.govresearchgate.net

Table 2: Polymerization Characteristics of an Analogous Monomer (2-Isopropenylthiophene)

| Polymerization Method | Initiator | Solvent | Molecular Weight Distribution (Mw/Mn) |

| Anionic Polymerization | sec-BuLi/α-methylstyrene | THF | 1.14 acs.org |

| Anionic Polymerization | Lithium naphthalenide | THF | 1.11 acs.org |

Note: These data are for 2-isopropenylthiophene (B1618014) and serve as an example of the controlled polymerization achievable with an analogous isopropenyl-substituted heterocyclic monomer. acs.org The molecular weight distribution (polydispersity) is a measure of the uniformity of the polymer chains, with a value of 1.0 representing perfectly uniform chains. semanticscholar.orgrsc.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.